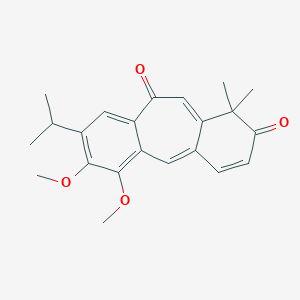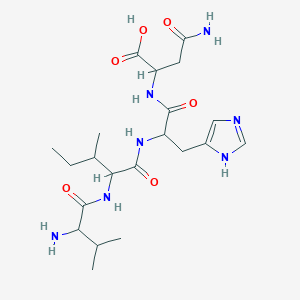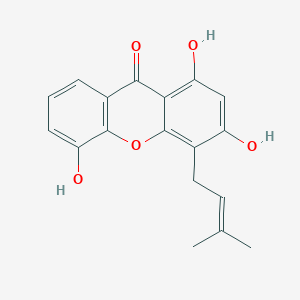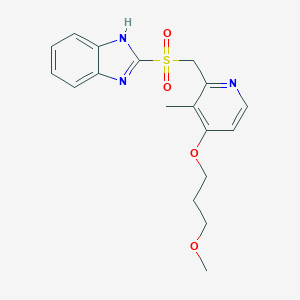
Rabeprazol-Sulfon
Übersicht
Beschreibung
Rabeprazolsulfon ist eine chemische Verbindung, die von Rabeprazol abgeleitet ist, einem Protonenpumpenhemmer, der zur Reduzierung der Magensäureproduktion eingesetzt wird. Rabeprazolsulfon ist ein Oxidationsprodukt von Rabeprazol und wird häufig auf seine pharmakologischen Eigenschaften und Stabilität untersucht. Es zeichnet sich durch das Vorhandensein einer Sulfongruppe aus, die es von seiner Stammverbindung, Rabeprazol, unterscheidet.
Wissenschaftliche Forschungsanwendungen
Rabeprazolsulfon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmakologische Studien: Es wird zur Untersuchung der Stabilität und Pharmakokinetik von Rabeprazol und seinen Metaboliten verwendet.
Analytische Chemie: Rabeprazolsulfon wird als Referenzstandard in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen analytischen Techniken verwendet.
Biologische Forschung: Es wird auf seine Auswirkungen auf die Magensäuresekretion und seine potenziellen therapeutischen Anwendungen untersucht.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung von pharmazeutischen Formulierungen und Qualitätskontrollprozessen verwendet.
Wirkmechanismus
Rabeprazolsulfon wirkt, wie seine Stammverbindung Rabeprazol, durch Hemmung des Wasserstoff-Kalium-Adenosintriphosphatase (H+/K+ ATPase)-Enzyms in den Belegzellen des Magens . Dieses Enzym ist für den letzten Schritt bei der Produktion von Magensäure verantwortlich. Durch Hemmung dieses Enzyms reduziert Rabeprazolsulfon effektiv die Sekretion von Magensäure und bietet Linderung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren .
Wirkmechanismus
Target of Action
Rabeprazole Sulfone primarily targets the H+/K+ ATPase in the parietal cells of the stomach . These cells are responsible for secreting hydrochloric acid (HCl), which is crucial for digestion .
Mode of Action
Rabeprazole Sulfone is a prodrug, meaning it is initially inactive and is converted into its active form in the acidic environment of the parietal cells . Once activated, it inhibits the H+/K+ ATPase, thereby suppressing both basal and stimulated gastric acid secretion . This inhibition is dose-dependent .
Biochemical Pathways
Rabeprazole Sulfone affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K+ ATPase, it prevents the final step of acid secretion in the stomach . This leads to a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
Rabeprazole Sulfone has a bioavailability of 52% . It is metabolized in the liver by CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by Rabeprazole Sulfone results in the healing of gastrointestinal ulcers and the reduction of symptoms of gastroesophageal reflux disease (GERD) . It also helps in the eradication of Helicobacter pylori and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole Sulfone is influenced by the acidic environment of the stomach. The drug is activated in this environment, allowing it to inhibit the H+/K+ ATPase . Additionally, genetic factors such as the presence of certain CYP2C19 genotypes can influence the drug’s efficacy .
Biochemische Analyse
Biochemical Properties
Rabeprazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time, resulting in the formation of thioether Rabeprazole via nonenzymatic degradation and enzymatic metabolism .
Cellular Effects
Rabeprazole Sulfone has been shown to have effects on various types of cells and cellular processes. For instance, Rabeprazole, from which Rabeprazole Sulfone is derived, has been found to inhibit cell pyroptosis in gastric epithelial cells . This suggests that Rabeprazole Sulfone may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Rabeprazole Sulfone exerts its effects at the molecular level through various mechanisms. As a metabolite of Rabeprazole, it shares some of the parent compound’s mechanisms of action. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently oppresses basal and stimulated gastric acid secretion . This suggests that Rabeprazole Sulfone may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Rabeprazole Sulfone change over time in laboratory settings. The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may change over time.
Metabolic Pathways
Rabeprazole Sulfone is involved in various metabolic pathways. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . This suggests that Rabeprazole Sulfone interacts with enzymes or cofactors in the metabolic pathways and may have effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Rabeprazolsulfon wird typischerweise durch Oxidation von Rabeprazol synthetisiert. Ein gängiges Verfahren beinhaltet die Verwendung von Natriumhypochlorit als Oxidationsmittel. Die Reaktion wird in einem Mikroreaktor durchgeführt, der eine kontinuierliche Produktion und verbesserte Effizienz ermöglicht . Der Prozess umfasst die folgenden Schritte:
Oxidation: Rabeprazolthioether wird mit Natriumhypochlorit oxidiert.
Abbruch: Die Reaktion wird abgebrochen, um den Oxidationsprozess zu stoppen.
Säure-Basen-Regulierung: Der pH-Wert wird angepasst, um die Stabilität des Produkts zu gewährleisten.
Extraktion: Das Produkt wird extrahiert und gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Rabeprazolsulfon folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Mikroreaktoren ist für industrielle Anwendungen aufgrund ihrer Effizienz und Fähigkeit, konstante Reaktionsbedingungen zu erhalten, von Vorteil .
Chemische Reaktionsanalyse
Arten von Reaktionen
Rabeprazolsulfon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Rabeprazolthioether in Rabeprazolsulfon.
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen Rabeprazolsulfon wieder in seine Thioetherform umwandeln.
Substitution: Die Sulfongruppe kann an Substitutionsreaktionen teilnehmen, bei denen andere chemische Gruppen die Sulfongruppe ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Natriumhypochlorit wird häufig zur Oxidation verwendet.
Reduktionsmittel: Verschiedene Reduktionsmittel können für Reduktionsreaktionen verwendet werden, obwohl spezifische Beispiele weniger dokumentiert sind.
Lösungsmittel: Organische Lösungsmittel wie Methanol und Ethanol werden häufig in diesen Reaktionen verwendet.
Hauptprodukte, die gebildet werden
Rabeprazolsulfon: Das Hauptprodukt der Oxidation.
Rabeprazolthioether: Das Produkt von Reduktionsreaktionen.
Analyse Chemischer Reaktionen
Types of Reactions
Rabeprazole sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of rabeprazole thioether to rabeprazole sulfone.
Reduction: Although less common, reduction reactions can convert rabeprazole sulfone back to its thioether form.
Substitution: The sulfone group can participate in substitution reactions, where other chemical groups replace the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation.
Reducing Agents: Various reducing agents can be used for reduction reactions, although specific examples are less documented.
Solvents: Organic solvents such as methanol and ethanol are often used in these reactions.
Major Products Formed
Rabeprazole Sulfone: The primary product of oxidation.
Rabeprazole Thioether: The product of reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Rabeprazolsulfon wird mit anderen Protonenpumpenhemmern (PPIs) wie Omeprazol, Esomeprazol und Lansoprazol verglichen. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften . Rabeprazolsulfon ist aufgrund seiner Sulfongruppe einzigartig, die ihm besondere Stabilität und Stoffwechselmerkmale verleiht .
Liste ähnlicher Verbindungen
- Omeprazol
- Esomeprazol
- Lansoprazol
- Pantoprazol
- Dexlansoprazol
Die einzigartigen Eigenschaften von Rabeprazolsulfon machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen und bieten Einblicke in die Stabilität und Wirksamkeit von Protonenpumpenhemmern.
Eigenschaften
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-47-3 | |
| Record name | Rabeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


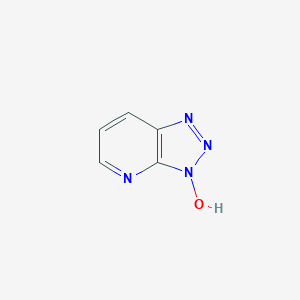
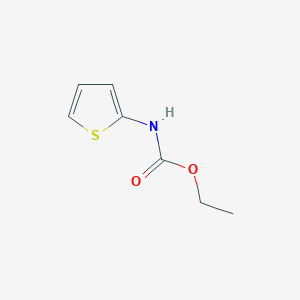
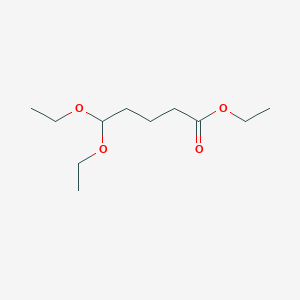
![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)
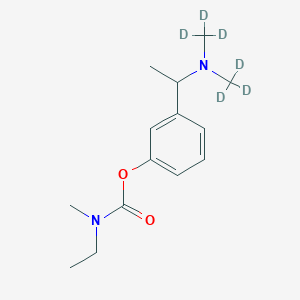
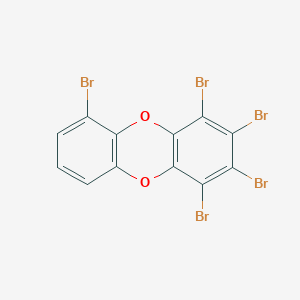
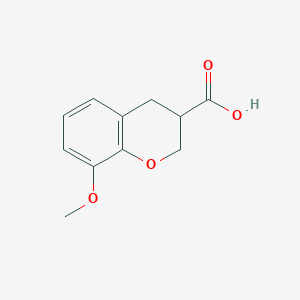
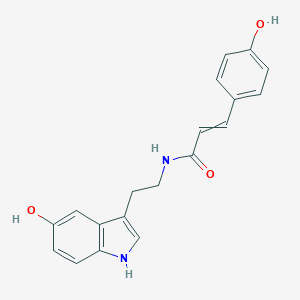
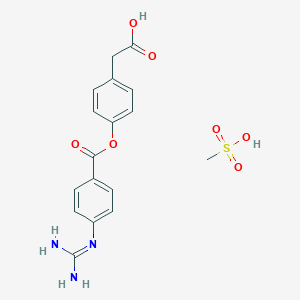
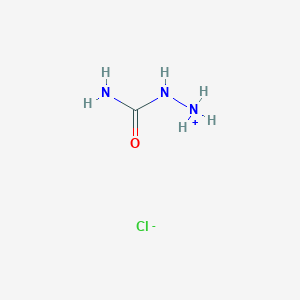
![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)
